

Commercial availability and suppliers of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Valeryl-D-glucosamine

Cat. No.: B15549915

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N-Valeryl-D-glucosamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **N-Valeryl-D-glucosamine**, including its commercial availability, physicochemical properties, and potential biological activities based on current scientific understanding.

Commercial Availability and Suppliers

N-Valeryl-D-glucosamine, also known as N-Pentanoyl-D-glucosamine, is available from a range of chemical suppliers. The purity and quantity offered may vary, and it is primarily intended for research and development purposes. Below is a summary of key suppliers.



Supplier	Purity	Available Quantities	Contact Information/Produc t Page
TCI (Tokyo Chemical Industry)	>98.0% (N)	1g, 5g	INVALID-LINK[1]
Chem-Impex International	≥98%	250MG, 1G, 5G	INVALID-LINK
CymitQuimica	>98.0%(N)	1g	INVALID-LINK[2]
MedChemExpress	Not specified	Inquire for details	INVALID-LINK[3]
Immunomart	Not specified	Inquire for details	INVALID-LINK[4]
ChemicalBook	98%+	1g, 5g, 25g	INVALID-LINK[5]

Physicochemical Properties

N-Valeryl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine. Its chemical structure and properties are summarized below.[6]

Property	Value	
Chemical Formula	C11H21NO6	
Molecular Weight	263.29 g/mol [6]	
CAS Number	63223-57-4	
Appearance	White to off-white crystalline powder	
Synonyms	2-Deoxy-2-pentanamido-D-glucopyranose, N-Pentanoyl-D-glucosamine[2][6]	
Solubility	Soluble in water	

Synthesis and Experimental Protocols



While specific synthesis protocols for **N-ValeryI-D-glucosamine** are not extensively published, a general and simplified method for the preparation of N-acyI-D-glucosamine derivatives, including N-acetyI-D-glucosamine, can be adapted. This procedure involves the N-acylation of D-glucosamine.

General Protocol for the Synthesis of N-Acyl-D-glucosamine Derivatives[7]

This method is based on the N-acetylation of D-glucosamine and can be adapted for N-valerylation.

Materials:

- D-glucosamine hydrochloride
- Methanol
- Sodium methoxide
- Valeric anhydride (or Valeryl chloride)
- Ether

Procedure:

- A suspension of D-glucosamine hydrochloride in methanol is treated with an equivalent amount of sodium methoxide to generate a supersaturated solution of D-glucosamine.
- Sodium chloride precipitates and is removed by filtration.
- The resulting methanolic solution of D-glucosamine is then treated with one and a half to two equivalents of valeric anhydride at room temperature.
- The reaction mixture is stirred, and the N-valerylation of the D-glucosamine proceeds.
- Crystallization of **N-Valeryl-D-glucosamine** is typically initiated by the addition of ether and can be completed by cooling the solution.



• The crude product is collected by filtration, washed with cold methanol and ether, and can be further purified by recrystallization.

Biological Activity and Signaling Pathways: Insights from Related Compounds

Direct experimental data on the biological activity and signaling pathways of **N-ValeryI-D-glucosamine** is limited in publicly available literature. However, research on structurally related N-acyI-D-glucosamine derivatives, particularly N-palmitoyI-D-glucosamine (PGA), provides valuable insights into its potential mechanisms of action. It is important to note that the difference in the acyl chain length (valeryI C5 vs. palmitoyI C16) will influence the lipophilicity and potentially the biological activity of the molecule.

Anti-inflammatory Activity (Inferred from N-palmitoyl-D-glucosamine)

Studies on N-palmitoyl-D-glucosamine (PGA) have demonstrated its potential anti-inflammatory properties. For instance, in a mouse model of colitis, PGA was shown to reduce the severity of inflammation.[7]

Experimental Model: DNBS-Induced Colitis in Mice[7]

- Objective: To evaluate the anti-inflammatory effects of micronized PGA in a model of inflammatory bowel disease.
- Methodology:
 - Colitis was induced in mice by a single intracolonic administration of 2,4-Dinitrobenzenesulfonic acid (DNBS).
 - Mice were then treated with micronized PGA at different doses (e.g., 30 mg/kg and 100 mg/kg).
 - The severity of colitis was assessed daily using a Disease Activity Index (DAI), which includes measures of body weight change, stool consistency, and rectal bleeding.



- After a set period, colon length and spleen weight were measured, and tissue samples were collected for biochemical analysis.
- · Key Findings for PGA:
 - Dose-dependent reduction in the DAI score.
 - Significant decrease in the expression of pro-inflammatory mediators such as iNOS and NLRP3 in colonic tissues.
 - Reduction in plasma levels of pro-inflammatory cytokines IL-1β and PGE₂.[7]

Parameter	Control (DNBS only)	PGA (100 mg/kg)
Disease Activity Index (DAI) Score	7.9 ± 0.141	3.07 ± 0.305
Colon Length (cm)	3.83 ± 0.543	7.55 ± 0.572
Spleen Weight (g)	0.153 ± 0.0269	0.0897 ± 0.011
Plasma IL-1β (pg/mL)	113.1 ± 32.71	36.7 ± 13.12
Plasma PGE₂ (pg/mL)	348.5 ± 45.22	169.7 ± 37.12

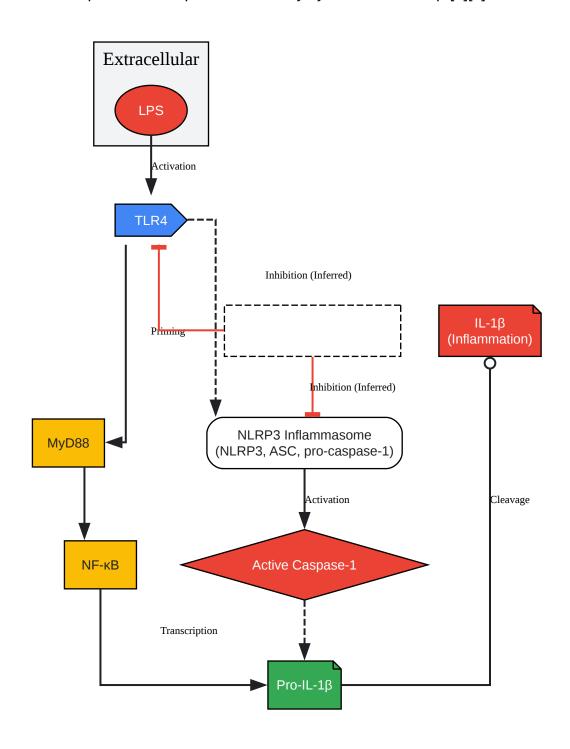
Data presented as mean \pm SEM. Data extracted from a study on N-palmitoyl-D-glucosamine and may not be directly representative of **N-Valeryl-D-glucosamine** activity.[7]

Potential Signaling Pathway: TLR4/NLRP3 Inflammasome (Inferred from N-palmitoyl-D-glucosamine)

Research on PGA suggests that its anti-inflammatory effects may be mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent inhibition of the NLRP3 inflammasome.[7][8][9] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to the activation of inflammatory responses.



The proposed mechanism for PGA involves the downregulation of TLR4 expression, which in turn suppresses the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of pro-inflammatory cytokines like IL-1β.[7][8]



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Caption: Inferred TLR4/NLRP3 signaling pathway modulated by N-palmitoyl-D-glucosamine.



Potential Applications in Research and Drug Development

The unique properties of **N-Valeryl-D-glucosamine**, combining a monosaccharide with a short-chain fatty acid, make it a compound of interest for various research applications.

- Anti-inflammatory and Anti-cancer Therapies: Given the emerging data on related compounds, N-Valeryl-D-glucosamine could be explored for its potential to modulate inflammatory pathways and its effects on cancer cell proliferation.
- Drug Formulation and Delivery: The valeryl group may enhance its solubility and stability, making it a candidate for use in drug formulation and as a building block for more complex bioactive molecules.
- Cosmetics and Skin Health: Its potential moisturizing properties and ability to promote skin health are areas for further investigation in the cosmetic industry.
- Glycobiology Research: As a modified glucosamine, it can be a valuable tool for studying carbohydrate interactions and their role in cellular processes.

Conclusion and Future Directions

N-Valeryl-D-glucosamine is a commercially available derivative of D-glucosamine with potential applications in pharmaceuticals, cosmetics, and glycobiology research. While direct and extensive research on this specific compound is currently limited, studies on structurally similar molecules, such as N-palmitoyl-D-glucosamine, suggest that it may possess anti-inflammatory properties through the modulation of key signaling pathways like TLR4 and the NLRP3 inflammasome.

Future research should focus on elucidating the specific biological activities of **N-Valeryl-D-glucosamine**, including in vitro and in vivo studies to determine its efficacy and mechanism of action. Direct comparisons with other N-acyl-D-glucosamine derivatives will be crucial to understand the impact of the acyl chain length on its biological function. Such studies will be instrumental in unlocking the full therapeutic and commercial potential of this molecule.



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- To cite this document: BenchChem. [Commercial availability and suppliers of N-Valeryl-D-glucosamine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15549915#commercial-availability-and-suppliers-of-n-valeryl-d-glucosamine]

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